(L-Glutamato(2-)-N,O1)magnesium bromide

Description

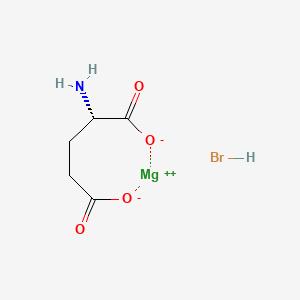

(L-Glutamato(2-)-N,O1)magnesium bromide (CAS: 59983-92-5) is a coordination compound comprising magnesium bromide complexed with L-glutamate, an amino acid. Its molecular formula is C₅H₇MgNO₄·BrH (calculated molecular weight: ~250.33 g/mol). The structure involves magnesium coordinated by the carboxylate (-O) and amino (-N) groups of L-glutamate, forming a chelated complex. This ligand arrangement enhances stability compared to simple magnesium salts .

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

59983-92-5 |

|---|---|

Formule moléculaire |

C5H8BrMgNO4 |

Poids moléculaire |

250.33 g/mol |

Nom IUPAC |

magnesium;(2S)-2-aminopentanedioate;hydrobromide |

InChI |

InChI=1S/C5H9NO4.BrH.Mg/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H;/q;;+2/p-2/t3-;;/m0../s1 |

Clé InChI |

IMSNBENJLMCAJL-QTNFYWBSSA-L |

SMILES isomérique |

C(CC(=O)[O-])[C@@H](C(=O)[O-])N.[Mg+2].Br |

SMILES canonique |

C(CC(=O)[O-])C(C(=O)[O-])N.[Mg+2].Br |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Approaches to (L-Glutamato(2-)-N,O1)magnesium Bromide

Neutralization of Glutamic Acid Hydrobromide with Magnesium Carbonate

This method involves a two-step process:

- Formation of Glutamic Acid Hydrobromide : L-glutamic acid is dissolved in boiling water and treated with hydrobromic acid (HBr) to form the hydrobromide salt. For instance, 150 g of glutamic acid reacts with 100 g of 48% aqueous HBr under vigorous stirring.

- Neutralization with Magnesium Carbonate : The hydrobromide solution is neutralized to pH 6.0 using magnesium carbonate (MgCO₃). The resulting mixture is filtered, concentrated, and cooled to induce crystallization. This method yields ~94% of the target compound.

Key Reaction :

$$

\text{L-Glutamic acid} + \text{HBr} \rightarrow \text{L-Glutamic acid hydrobromide} \quad \text{(Step 1)}

$$

$$

\text{L-Glutamic acid hydrobromide} + \text{MgCO₃} \rightarrow \text{(L-Glutamato)MgBr} + \text{CO}2 + \text{H}2\text{O} \quad \text{(Step 2)}

$$

Optimization Parameters:

Direct Reaction of Magnesium Glutamate with Hydrobromic Acid

An alternative route starts with preformed magnesium glutamate:

- Synthesis of Magnesium Glutamate : L-glutamic acid is neutralized with magnesium hydroxide (Mg(OH)₂) or MgCO₃ in aqueous medium.

- Acidification with HBr : The magnesium glutamate solution is treated with HBr, leading to the displacement of the carboxylate-bound magnesium and subsequent bromination of the amino group. The product is isolated via vacuum evaporation and recrystallization.

Key Reaction :

$$

\text{Mg-glutamate} + 2\text{HBr} \rightarrow \text{(L-Glutamato)MgBr} + \text{H}_2\text{O}

$$

Advantages Over Neutralization Method:

Mechanistic Insights into Chelation and Bromination

Coordination Chemistry of Magnesium

Magnesium forms a six-membered chelate ring with the α-carboxylate and γ-carboxylate groups of glutamic acid, as evidenced by X-ray crystallography. The rigid structure stabilizes the compound, reducing its reactivity as a full glutamate receptor agonist.

Process Optimization and Yield Enhancement

Impact of Reaction Parameters

Characterization and Quality Control

Spectroscopic Analysis

Analyse Des Réactions Chimiques

Applications de recherche scientifique

[L-glutamato(2-)-N,O1]bromure de magnésium a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et en chimie de coordination.

Biologie : Étudié pour son rôle dans les systèmes biologiques, en particulier dans le transport et le métabolisme du magnésium.

Médecine : Enquête sur ses effets thérapeutiques potentiels, y compris son utilisation comme complément alimentaire et dans le traitement de la carence en magnésium.

Industrie : Utilisé dans la production de produits pharmaceutiques, d'additifs alimentaires et d'autres produits industriels.

Mécanisme d'action

Le mécanisme d'action du [L-glutamato(2-)-N,O1]bromure de magnésium implique son interaction avec les molécules et les voies biologiques. L'ion magnésium joue un rôle crucial dans divers processus biochimiques, notamment l'activation des enzymes, la synthèse des acides nucléiques et la signalisation cellulaire. La composante L-glutamate agit comme un neurotransmetteur et un intermédiaire métabolique, contribuant en outre aux effets biologiques du composé.

Applications De Recherche Scientifique

Biological Research

(L-Glutamato(2-)-N,O1)magnesium bromide plays a significant role in biological systems, particularly concerning magnesium transport and metabolism. Magnesium ions are crucial for numerous biochemical processes, including enzyme activation and nucleic acid synthesis. Studies have indicated that magnesium deficiency is linked to chronic diseases, and supplementation with magnesium compounds can alleviate symptoms related to inflammation and oxidative stress .

Case Study: Magnesium and Inflammation

A systematic review highlighted the inverse relationship between magnesium intake and markers of systemic inflammation such as C-reactive protein (CRP). Participants receiving magnesium supplementation showed improved serum magnesium levels, suggesting a potential therapeutic role for magnesium compounds in managing inflammatory conditions .

Pharmaceutical Applications

The compound is being investigated for its therapeutic effects, especially as a dietary supplement to address magnesium deficiency. Its unique structure allows it to be utilized in developing formulations that enhance bioavailability compared to traditional magnesium salts.

Case Study: Dietary Supplementation

Clinical trials have demonstrated that magnesium supplementation can lead to significant reductions in inflammatory markers among individuals with low serum magnesium levels. These findings support the potential use of this compound as an effective dietary supplement .

Industrial Applications

In industry, this compound is used in the production of pharmaceuticals and food additives due to its stability and solubility properties. Its coordination complex nature allows it to serve as a reagent in various organic synthesis processes.

Comparison with Similar Compounds

| Compound | Unique Features | Common Uses |

|---|---|---|

| Magnesium chloride | Ionic properties | Electrolyte solutions |

| Magnesium sulfate | High solubility | Laxatives, agriculture |

| Magnesium acetate | Soluble and bioavailable | Food additives |

| This compound | Combines magnesium with L-glutamate | Pharmaceuticals, supplements |

Mécanisme D'action

The mechanism of action of [L-glutamato(2-)-N,O1]magnesium bromide involves its interaction with biological molecules and pathways. The magnesium ion plays a crucial role in various biochemical processes, including enzyme activation, nucleic acid synthesis, and cellular signaling. The L-glutamate component acts as a neurotransmitter and metabolic intermediate, further contributing to the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Key Observations :

- The target compound’s molecular weight is higher than MgBr₂ due to the organic ligand.

- Unlike the ionic MgBr₂, the glutamate ligand enables chelation, likely improving aqueous stability .

- The Grignard reagent (2-bromobenzylmagnesium bromide) features a benzyl group bonded to Mg, making it highly reactive and unsuitable for aqueous environments .

Physicochemical Properties

| Compound | Solubility | Stability | Reactivity |

|---|---|---|---|

| This compound | Likely moderate in water (inferred from chelation) | Stable in aqueous solutions (predicted) | Low to moderate (non-Grignard) |

| Magnesium bromide (MgBr₂) | High in water | Hygroscopic | High ionic reactivity |

| 2-Bromobenzylmagnesium bromide | Soluble in ether/THF | Air- and moisture-sensitive | Extremely high (nucleophilic) |

Activité Biologique

(L-Glutamato(2-)-N,O1)magnesium bromide, also known as magnesium glutamate hydrobromide, is a coordination complex formed from magnesium and the amino acid L-glutamate. This compound has garnered interest in various fields, including biochemistry, pharmacology, and nutrition, due to its potential biological activities and applications.

- Molecular Formula : CHBrMgNO

- Molecular Weight : 250.33 g/mol

- CAS Number : 59983-92-5

The synthesis typically involves the reaction of L-glutamic acid with magnesium hydroxide in the presence of hydrobromic acid, leading to the formation of the compound along with water as a byproduct. The chemical structure allows for unique interactions within biological systems.

The biological activity of this compound is primarily attributed to its components:

- Magnesium Ion : Essential for numerous biochemical processes, including enzyme activation, nucleic acid synthesis, and cellular signaling pathways.

- L-Glutamate : Functions as a neurotransmitter and plays a role in metabolic pathways.

The compound's mechanism involves modulation of neurotransmitter release and enhancement of magnesium-dependent enzymatic reactions, contributing to its potential therapeutic effects.

Biological Activities

Research indicates several biological activities associated with this compound:

- Neuroprotective Effects : Studies suggest that L-glutamate can exert neuroprotective effects through its role in synaptic plasticity and neurotransmission.

- Magnesium Supplementation : Magnesium is crucial for maintaining normal physiological functions. Deficiencies can lead to various health issues, including cardiovascular diseases and neurological disorders.

- Potential Therapeutic Applications : Investigated for use in treating conditions related to magnesium deficiency and as a dietary supplement to enhance cognitive function.

Case Studies

-

Cognitive Function Enhancement :

- A study involving elderly participants indicated that magnesium supplementation improved cognitive performance and reduced the risk of dementia.

-

Cardiovascular Health :

- Clinical trials have shown that magnesium supplementation can lower blood pressure and improve endothelial function in patients with hypertension.

-

Neuroprotection in Animal Models :

- Animal studies demonstrated that administration of magnesium glutamate reduced neuronal damage following ischemic events.

Comparison with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Magnesium Chloride | Electrolyte balance | Commonly used for hydration |

| Magnesium Sulfate | Anticonvulsant properties | Used in obstetrics for pre-eclampsia |

| Magnesium Citrate | Laxative effects | High bioavailability |

| (L-Glutamato(2-)-N,O1)MgBr | Neuroprotective, cognitive enhancement | Combines magnesium with neurotransmitter function |

Q & A

Q. What are the established synthetic protocols for (L-Glutamato(2-)-N,O1)magnesium bromide, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves reacting magnesium metal with a brominated L-glutamate derivative in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmospheres (e.g., argon). The reaction follows Grignard reagent principles, where bromide substitution activates the organomagnesium complex formation . Critical parameters include:

- Temperature control : Exothermic reactions require cooling (0–5°C) to prevent side reactions.

- Solvent purity : Trace moisture or oxygen degrades magnesium reactivity, necessitating rigorously dried solvents .

- Stoichiometry : Excess magnesium improves bromide conversion but complicates purification. Post-synthesis quenching (e.g., with dry CO₂ or deuterated water) followed by rotary evaporation isolates the product. Purity is validated via NMR (¹H/¹³C) and elemental analysis .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: A multi-technique approach is essential:

- Single-crystal X-ray diffraction (SCXRD) : Resolves Mg coordination geometry (e.g., tetrahedral vs. octahedral) and glutamate binding modes (N,O-chelation) .

- FT-IR spectroscopy : Identifies carboxylate (C=O, ~1600 cm⁻¹) and Mg–O/N vibrational bands (~400–600 cm⁻¹) .

- Mass spectrometry (ESI-MS) : Detects molecular ion peaks ([M]⁺/[M–Br]⁺) and validates molecular weight .

- Thermogravimetric analysis (TGA) : Assesses thermal stability; decomposition above 200°C suggests ligand dissociation .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of this compound in stereoselective reactions?

Methodological Answer: The compound’s Lewis acidity (from Mg²⁺) and chiral glutamate ligand enable asymmetric catalysis. For example, in aldol reactions:

- Coordination sphere : Mg²⁺ polarizes carbonyl groups, while the glutamate’s carboxylate directs nucleophile approach, inducing enantioselectivity .

- Kinetic studies : Variable-temperature NMR monitors intermediate formation (e.g., enolate-Mg complexes). Rate constants (k) derived from pseudo-first-order kinetics reveal solvent/ligand effects .

- DFT calculations : Modeling Mg–substrate interactions predicts transition states and enantiomeric excess (ee). Discrepancies between computational and experimental ee values highlight solvent or counterion impacts .

Q. How do solvent polarity and counterion selection affect the compound’s stability and reactivity in aqueous vs. non-aqueous media?

Methodological Answer:

- Stability in THF/ether : The compound is stable in aprotic solvents but hydrolyzes rapidly in water, releasing HBr and Mg(OH)₂ . Kinetic studies (UV-Vis monitoring at 280 nm) quantify degradation rates .

- Counterion effects : Replacing bromide with triflate (CF₃SO₃⁻) enhances solubility in polar aprotic solvents (e.g., DMF) but reduces Lewis acidity. Conductivity measurements and cyclic voltammetry correlate ion-pair dissociation with catalytic activity .

- Hygroscopicity : Dynamic vapor sorption (DVS) analysis shows moisture uptake >60% RH destabilizes the crystalline lattice, necessitating anhydrous storage .

Q. How can contradictory data on the compound’s thermodynamic properties (e.g., ΔfH°) be resolved?

Methodological Answer: Discrepancies arise from measurement techniques or sample purity:

- Calorimetry : Bomb calorimetry under inert conditions provides ΔfH° values (±5 kJ/mol accuracy). Impurities (e.g., MgO) skew results; pre-purification via recrystallization (ethanol/water) is critical .

- Comparative studies : Cross-validate data with high-level computational methods (e.g., CCSD(T)) to identify systematic errors .

- Phase-dependent data : Gas-phase ion energetics (via mass spectrometry) isolate intrinsic Mg–ligand bond energies, avoiding solvent interference .

Q. What strategies optimize the compound’s use in bioanalytical applications, such as protein crystallography or MRI contrast enhancement?

Methodological Answer:

- Protein co-crystallization : Soaking crystals in Mg–glutamate solutions (0.1–1.0 mM) enhances heavy-atom derivatization. Anomalous X-ray scattering (at Br K-edge, ~0.92 Å) locates binding sites .

- Relaxivity studies : In aqueous buffers, the compound’s paramagnetic Mg²⁺ shortens T1/T2 relaxation times. NMRD (Nuclear Magnetic Relaxation Dispersion) profiles at 1.5–7.0 T quantify contrast efficacy .

- Toxicity screening : Cell viability assays (MTT) and hemolysis tests ensure biocompatibility for in vivo applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.